

Dosing and administration of BMS-199264 hydrochloride for in vivo experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220

[Get Quote](#)

Application Notes and Protocols for BMS-199264 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

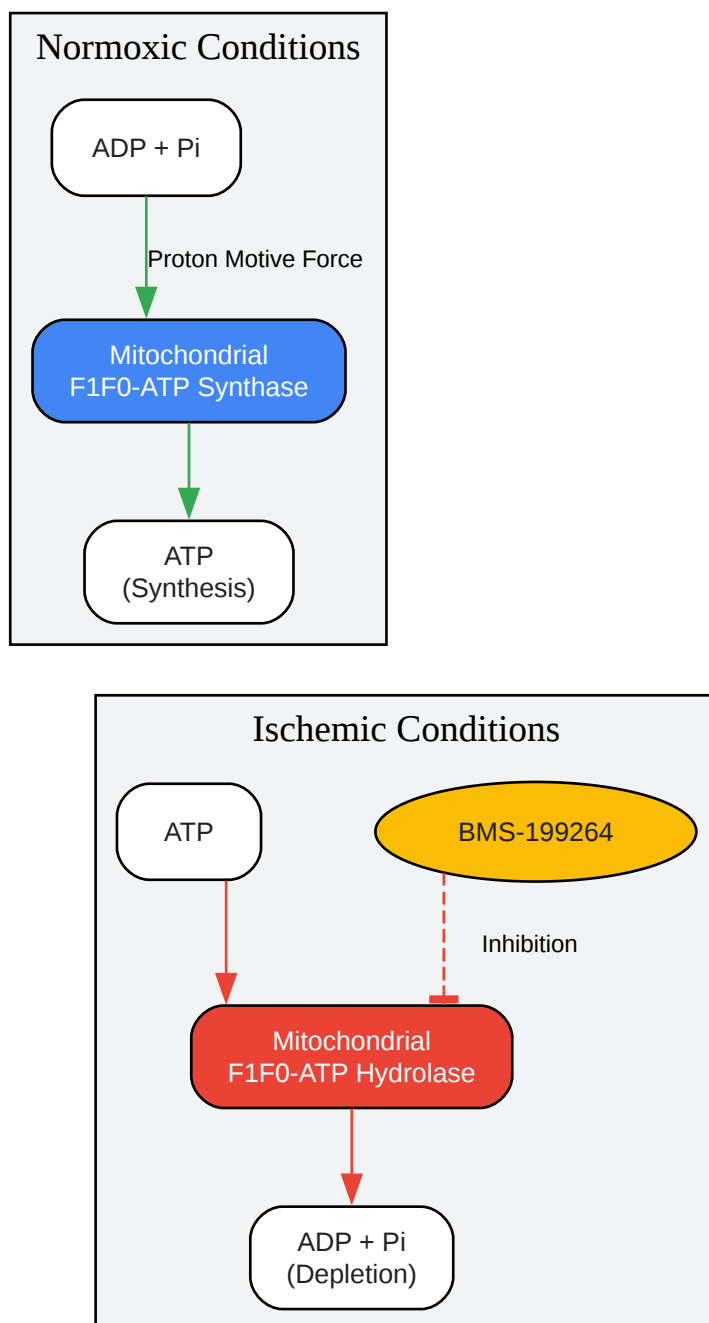
Disclaimer: Publicly available scientific literature extensively details the ex vivo application of **BMS-199264 hydrochloride** in isolated organ models. However, specific protocols for in vivo administration in whole animal models, including dosing in mg/kg, pharmacokinetic profiles, and established vehicle formulations for systemic administration, are not available in the public domain. The following application notes are based on the available ex vivo data and provide a general framework for designing initial in vivo studies. Researchers should undertake their own dose-finding and toxicology studies to establish a safe and effective in vivo dose.

Introduction

BMS-199264 is a selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity.[1][2][3][4][5] Under ischemic conditions, the mitochondrial ATP synthase can reverse its function and begin hydrolyzing ATP, contributing to cellular energy depletion.[1][2][4][5] BMS-199264 selectively blocks this ATP hydrolysis without affecting the forward synthesis of ATP, making it a promising agent for protecting tissues from ischemic damage.[1][2][3][5]

Mechanism of Action

During cellular ischemia, a drop in pH and the collapse of the mitochondrial membrane potential cause the F1F0-ATP synthase to switch from its ATP synthesis function to a detrimental ATP hydrolase activity. BMS-199264 specifically inhibits this reverse, ATP-depleting activity.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of BMS-199264 in Ischemia.

Quantitative Data Summary (Ex Vivo)

All available quantitative data for BMS-199264 comes from studies on isolated, perfused rat hearts subjected to ischemia and reperfusion. The compound was administered as a component of the perfusion buffer.

Parameter	Concentration	Vehicle	Model	Key Findings	Reference
Cardioprotection	1-10 μ M	Not specified	Isolated Rat Heart	Conserved ATP during ischemia, reduced necrosis, and improved recovery of contractile function.	[1][3][5]
Cardioprotective Threshold	3 μ M	Not specified	Isolated Rat Heart	Significantly increased the time to onset of ischemic contracture. Considered a key cardioprotective concentration.	[1]
Functional Effects	10 μ M	Not specified	Isolated Rat Heart	Slightly reduced left ventricular developed pressure (LVDP), but the effect was considered minor.	[1][4]
Ex Vivo Tissue Treatment	3 μ M	0.04% DMSO	Isolated Rat Heart	Used for pre-treatment before ischemia to	[1]

measure ATP
hydrolase
activity in
extracted
mitochondria.

Protocols

Ex Vivo Protocol: Isolated Heart Perfusion (Langendorff)

This protocol is based on the methodologies described in the cited literature for studying the effects of BMS-199264 on myocardial ischemia-reperfusion injury.

Objective: To assess the cardioprotective effects of BMS-199264 on an isolated heart.

Materials:

- **BMS-199264 hydrochloride**
- Vehicle (e.g., DMSO)
- Krebs-Henseleit bicarbonate buffer
- Male Sprague-Dawley rats (or other suitable model)
- Langendorff perfusion system
- Physiological monitoring equipment (pressure transducer, etc.)

Procedure:

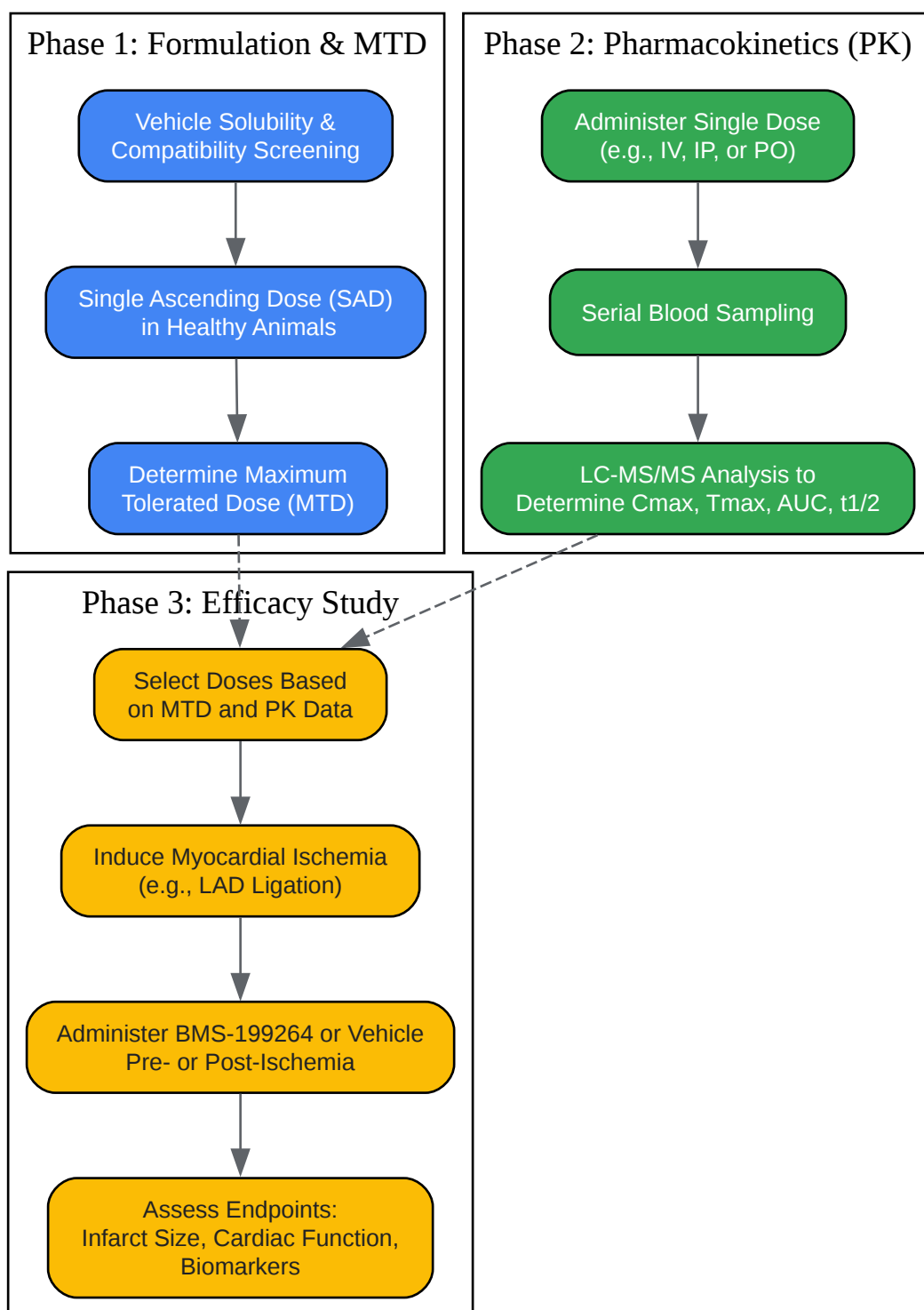
- Preparation of Solutions:
 - Prepare a stock solution of **BMS-199264 hydrochloride** in a suitable vehicle (e.g., 10 mM in DMSO).
 - Prepare Krebs-Henseleit buffer and saturate with 95% O₂ / 5% CO₂ at 37°C.

- On the day of the experiment, dilute the BMS-199264 stock solution into the Krebs-Henseleit buffer to achieve the final desired concentrations (e.g., 1, 3, 10 μ M). A vehicle control buffer (e.g., 0.04% DMSO in Krebs-Henseleit) should also be prepared.[\[1\]](#)
- Heart Isolation:
 - Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
 - Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Stabilization:
 - Begin retrograde perfusion with the standard Krebs-Henseleit buffer for a stabilization period (e.g., 20-30 minutes).
- Drug Administration:
 - Switch the perfusion to the buffer containing BMS-199264 or the vehicle control for a pre-treatment period (e.g., 10 minutes).[\[1\]](#)
- Ischemia and Reperfusion:
 - Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).[\[3\]](#)
 - Initiate reperfusion by restoring flow with the standard Krebs-Henseleit buffer for a set duration (e.g., 30 minutes).[\[3\]](#)
- Data Collection:
 - Continuously monitor cardiac function (LVDP, heart rate) throughout the experiment.
 - Collect perfusate samples to measure markers of cell death, such as lactate dehydrogenase (LDH) release.[\[1\]](#)
 - At the end of the experiment, heart tissue can be frozen for biochemical analysis (e.g., ATP content).[\[1\]](#)

Proposed Framework for In Vivo Study Design

This is a hypothetical protocol and must be adapted following rigorous dose-finding and safety studies.

Objective: To determine a safe and effective dose of **BMS-199264 hydrochloride** for systemic administration in a rodent model of myocardial ischemia.



[Click to download full resolution via product page](#)

Figure 2. Proposed Workflow for In Vivo Study Design.

Materials:

- **BMS-199264 hydrochloride**

- Sterile vehicle for injection (see below)
- Rodent model (e.g., mice or rats)

Potential Vehicle Formulations: The choice of an in vivo vehicle is critical and depends on the physicochemical properties of **BMS-199264 hydrochloride** and the route of administration. For a novel imidazole-based compound, a tiered approach to vehicle selection is recommended:

- Aqueous-based: Start with simple aqueous vehicles.
 - Saline (0.9% NaCl): If the compound is sufficiently soluble and stable.
 - 5% Dextrose in Water (D5W): An alternative isotonic solution.
- Co-solvents: If aqueous solubility is low.
 - Saline with a small percentage of a solubilizing agent:
 - DMSO: Use with caution, typically aiming for a final concentration of <10% in the dosing solution due to potential toxicity.
 - PEG 300/400: A common, well-tolerated co-solvent.
 - Ethanol: Can be used in low percentages.
 - A common combination for poorly soluble compounds is 5-10% DMSO, 40% PEG 300, and the remainder saline or water.

Procedure (Efficacy Study Example - Myocardial Infarction Model):

- Dose Preparation: Prepare fresh dosing solutions on the day of the experiment using a sterile, validated vehicle.
- Animal Model:
 - Anesthetize the animal according to approved IACUC protocols.

- Surgically induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).
- Drug Administration:
 - Administer BMS-199264 or vehicle via the chosen route (e.g., intravenous bolus via tail vein) at a predetermined time relative to the ischemic event (e.g., 5-10 minutes before reperfusion). Doses would be determined from prior MTD and PK studies.
- Reperfusion:
 - Release the ligature to allow for reperfusion of the myocardium.
- Post-operative Care and Endpoint Analysis:
 - Recover the animal with appropriate post-operative care.
 - After a set period (e.g., 24 hours), assess the primary endpoints. This typically involves re-anesthetizing the animal, excising the heart, and staining with triphenyltetrazolium chloride (TTC) to delineate the infarct area versus the area at risk.
 - Secondary endpoints can include cardiac function (echocardiography) and plasma biomarkers (e.g., troponins).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo fate of a behaviorally active ACTH 4-9 analog in rats after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dosing and administration of BMS-199264 hydrochloride for in vivo experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606220#dosing-and-administration-of-bms-199264-hydrochloride-for-in-vivo-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com